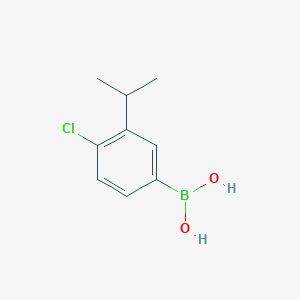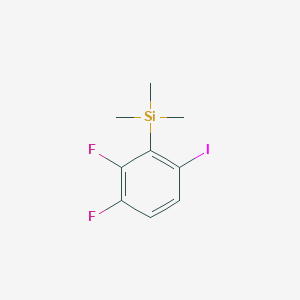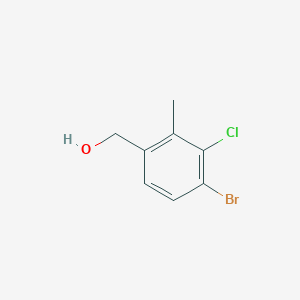
2-Fluoro-5-methoxy-4-pyridineboronic acid pinacol ester
説明
The compound “2-Fluoro-5-methoxy-4-pyridineboronic acid pinacol ester” is a type of organoboron compound that is highly valuable as a building block in organic synthesis . It has the IUPAC name 2-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Synthesis Analysis
The synthesis of this compound can be achieved through various borylation approaches . One such approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of alkyl boronic esters is another method that has been reported .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a fluoro group at the 2-position, a methoxy group at the 5-position, and a boronic acid pinacol ester group at the 4-position .Chemical Reactions Analysis
This compound can participate in a variety of chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a reaction that conjoins chemically differentiated fragments . Another reaction it can participate in is the protodeboronation of alkyl boronic esters .科学的研究の応用
Organic Synthesis and Coupling Reactions
2-Fluoro-5-methoxy-4-pyridineboronic acid pinacol ester serves as a key intermediate in the synthesis of complex organic molecules. For instance, its role in the formation of benzene- and pyridinediboronic acids via reactions with organotin compounds showcases its utility in producing diboronic acids, which are crucial for cross-coupling reactions (Mandolesi et al., 2002). Similarly, the conversion of fluoroarenes into arylboronic acid pinacol esters through nickel-catalyzed borylation highlights its versatility in functionalizing aromatic compounds, enabling further chemical transformations (Zhou et al., 2016).
Material Science and Polymer Chemistry
In material science, the synthesis of boronic esters is essential for developing advanced materials with specific properties. For example, the preparation of poly(ester-amide)s via Passerini multicomponent polymerization, using 4-formylbenzeneboronic acid pinacol ester, demonstrates the creation of polymers that can degrade in response to hydrogen peroxide, showcasing potential applications in drug delivery systems (Cui et al., 2017). Moreover, the synthesis of hexameric pyrene-fluorene chromophores based on cyclotriphosphazene, utilizing the Suzuki cross-coupling reactions of boronic acid pinacol esters, indicates the role of these intermediates in creating materials with specific optical properties, relevant for electronic and photonic devices (Alidağı et al., 2014).
作用機序
Target of Action
The primary target of 2-Fluoro-5-methoxy-4-pyridineboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable , which could potentially impact its bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction . Also, the compound is only marginally stable in water , which could affect its efficacy and stability. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-Fluoro-5-methoxy-4-pyridineboronic acid pinacol ester is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety of this compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in the Suzuki–Miyaura coupling reaction . It also undergoes protodeboronation, a process that involves the removal of the boron moiety at the end of a sequence .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well documented. It is known that pinacol boronic esters, which this compound is a type of, are usually bench stable .
Metabolic Pathways
The metabolic pathways involving this compound are not well documented. It is known that the boron moiety of this compound can be converted into a broad range of functional groups .
特性
IUPAC Name |
2-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-10(14)15-7-9(8)16-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYRYTBQJICVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401140245 | |
| Record name | Pyridine, 2-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121513-24-2 | |
| Record name | Pyridine, 2-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B6308129.png)












![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)